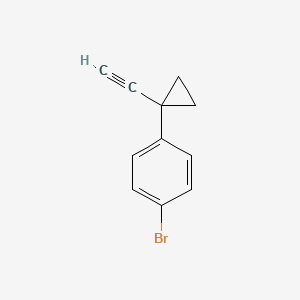
2-(4-iodo-3-methoxyphenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-iodo-3-methoxyphenyl)acetonitrile is an organic compound that belongs to the class of aromatic nitriles It features an iodine atom and a methoxy group attached to a benzene ring, with an acetonitrile group as a substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-3-methoxyphenyl)acetonitrile typically involves the iodination of 3-methoxybenzyl cyanide. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvent, temperature, and reaction time would be carefully controlled to maximize the output.
化学反応の分析
Types of Reactions
2-(4-iodo-3-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenylacetonitriles depending on the nucleophile used.
Oxidation Reactions: Products include 4-iodo-3-methoxybenzaldehyde or 4-iodo-3-methoxybenzoic acid.
Reduction Reactions: The primary product is 2-(4-iodo-3-methoxyphenyl)ethylamine.
科学的研究の応用
2-(4-iodo-3-methoxyphenyl)acetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is employed in the study of biological pathways and mechanisms, especially those involving iodine-containing compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-iodo-3-methoxyphenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methoxy group can affect the compound’s solubility and metabolic stability, while the nitrile group can act as a bioisostere for other functional groups, enhancing the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- 2-(4-bromo-3-methoxyphenyl)acetonitrile
- 2-(4-chloro-3-methoxyphenyl)acetonitrile
- 2-(4-fluoro-3-methoxyphenyl)acetonitrile
Uniqueness
2-(4-iodo-3-methoxyphenyl)acetonitrile is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. Iodine is larger and more polarizable than other halogens, leading to stronger halogen bonding interactions. This can enhance the compound’s reactivity and binding affinity in biological systems. Additionally, the iodine atom can be selectively replaced by other functional groups, providing a versatile platform for further chemical modifications.
特性
IUPAC Name |
2-(4-iodo-3-methoxyphenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAQGSZNDITRQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-aminoethyl)-1H-imidazol-4-yl]methanoldihydrochloride](/img/structure/B6601397.png)





![3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B6601452.png)
![2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6601455.png)



![7-[(tert-butoxy)carbonyl]-4-oxa-7-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B6601475.png)

